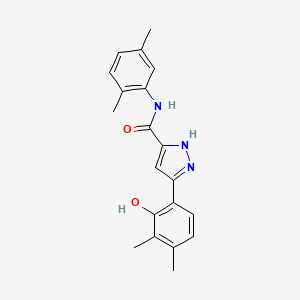
(2R)-2-(3-Iodophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) is a chemical compound with the molecular formula C9H9IO3 It is a derivative of propanoic acid, where the hydrogen atom in the 2-position is replaced by a 3-iodophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) typically involves the reaction of 3-iodophenol with ®-2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ion from the propanoic acid derivative. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.
Substitution: The iodine atom in the 3-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) involves its interaction with molecular targets such as enzymes or receptors. The iodophenoxy group can participate in hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-(4-iodophenoxy)-, ®- (9CI)
- Propanoic acid, 2-(3-bromophenoxy)-, ®- (9CI)
- Propanoic acid, 2-(3-chlorophenoxy)-, ®- (9CI)
Uniqueness
Propanoic acid, 2-(3-iodophenoxy)-, ®- (9CI) is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
Propriétés
Numéro CAS |
10057-05-3 |
|---|---|
Formule moléculaire |
C9H9IO3 |
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
(2R)-2-(3-iodophenoxy)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
ZVSVOTPWXYCJTP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)O)OC1=CC(=CC=C1)I |
SMILES canonique |
CC(C(=O)O)OC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


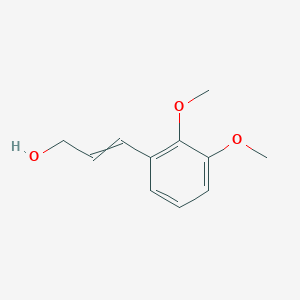
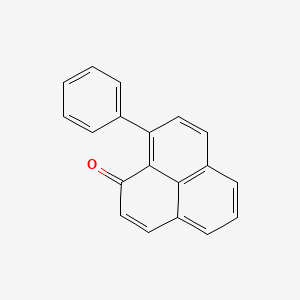
![tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14078705.png)
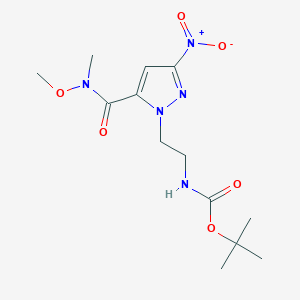



![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

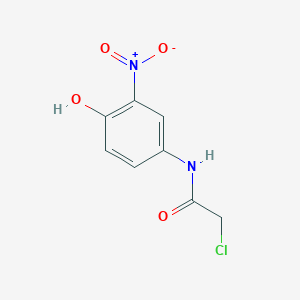

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
